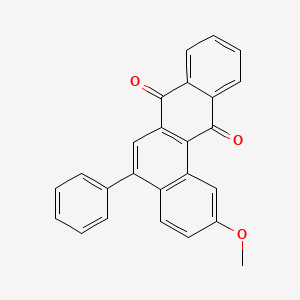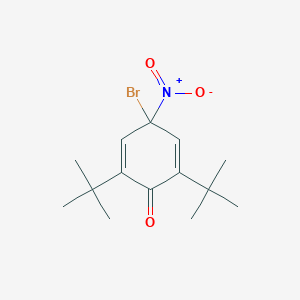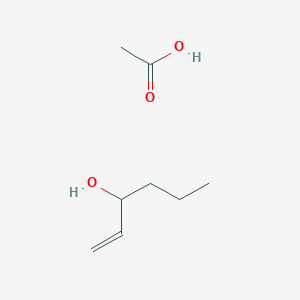
4,6-Dichloro-N,N-diethyl-5-phenylpyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dichloro-N,N-diethyl-5-phenylpyrimidin-2-amine is a chemical compound belonging to the pyrimidine family. Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of two chlorine atoms at positions 4 and 6, two ethyl groups attached to the nitrogen at position 2, and a phenyl group at position 5. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 4,6-Dichloro-N,N-diethyl-5-phenylpyrimidin-2-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 4,6-dichloropyrimidine with N,N-diethylamine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
4,6-Dichloro-N,N-diethyl-5-phenylpyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation reactions to form N-oxides or reduction reactions to form corresponding amines or alcohols.
Coupling Reactions: The phenyl group at position 5 can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form biaryl or styrene derivatives.
Scientific Research Applications
4,6-Dichloro-N,N-diethyl-5-phenylpyrimidin-2-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including anticancer, antiviral, and antimicrobial agents.
Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Material Science: It is employed in the development of novel materials with specific electronic, optical, or mechanical properties.
Agricultural Chemistry: The compound is used in the synthesis of agrochemicals such as herbicides, fungicides, and insecticides.
Mechanism of Action
The mechanism of action of 4,6-Dichloro-N,N-diethyl-5-phenylpyrimidin-2-amine depends on its specific application. In medicinal chemistry, it often acts by inhibiting specific enzymes or receptors involved in disease pathways. For example, it may inhibit kinases or other enzymes critical for cancer cell proliferation . The molecular targets and pathways involved vary depending on the specific derivative and its intended use .
Comparison with Similar Compounds
4,6-Dichloro-N,N-diethyl-5-phenylpyrimidin-2-amine can be compared with other pyrimidine derivatives such as:
4,6-Dichloropyrimidine: Lacks the ethyl and phenyl groups, making it less complex and potentially less active in certain biological applications.
N,N-Diethyl-5-phenylpyrimidin-2-amine: Lacks the chlorine atoms, which may affect its reactivity and biological activity.
4,6-Dichloro-N,N-dimethylpyrimidin-2-amine: Similar structure but with methyl groups instead of ethyl groups, which can influence its physical and chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and biological activity compared to other pyrimidine derivatives .
Properties
CAS No. |
61770-01-2 |
|---|---|
Molecular Formula |
C14H15Cl2N3 |
Molecular Weight |
296.2 g/mol |
IUPAC Name |
4,6-dichloro-N,N-diethyl-5-phenylpyrimidin-2-amine |
InChI |
InChI=1S/C14H15Cl2N3/c1-3-19(4-2)14-17-12(15)11(13(16)18-14)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3 |
InChI Key |
TYTVPHNYDHBKLG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC(=C(C(=N1)Cl)C2=CC=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![1,4-Diphenyl-2,3-dioxabicyclo[2.2.1]hept-5-ene](/img/structure/B14562942.png)
![4-[(Benzenesulfonyl)methyl]thiophene-2-carboxylic acid](/img/structure/B14562944.png)

